molecular formula C16H22ClNO5S B4044383 4-[2-(4-Chlorophenyl)sulfanylethyl]-2,6-dimethylmorpholine;oxalic acid

4-[2-(4-Chlorophenyl)sulfanylethyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4044383
M. Wt: 375.9 g/mol
InChI Key: ZEBLLOIQBJUNCI-UHFFFAOYSA-N
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Description

The compound is a morpholine derivative. Morpholine is a common chemical structure found in a variety of pharmaceuticals and research compounds . It’s characterized by a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .


Physical and Chemical Properties Analysis

For the similar compound “2-[(4-Chlorophenyl)thio]ethanamine hydrochloride”, it has a molecular weight of 224.15 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and a rotatable bond count of 3 .

Scientific Research Applications

Synthesis and Characterization in Antimicrobial Agents

The compound has been used in the synthesis and characterization of new quinazolines, which are potential antimicrobial agents. Researchers Desai, Shihora, and Moradia (2007) synthesized compounds involving 4-{2-[(4-chlorophenyl)thio]ethyl}-2,6-dimethylmorpholine oxalate derivatives and screened them for antibacterial and antifungal activities against various microbes (Desai, Shihora, & Moradia, 2007).

Role in Heterocyclic Compounds Synthesis

Kametani, Nemoto, Takeda, and Takano (1970) explored the synthesis of heterocyclic compounds, specifically a synthetic approach to camptothecin. Their research involved the use of intermediates that are structurally related to 4-{2-[(4-chlorophenyl)thio]ethyl}-2,6-dimethylmorpholine oxalate (Kametani, Nemoto, Takeda, & Takano, 1970).

Applications in Oxalate-Bridged Metal Complexes

Oliveira, Pereira, Pinheiro, Lloret, and Julve (2018) investigated the synthesis of oxalate-bridged metal complexes, using the compound as part of the process. They focused on the structural determination and magnetic properties of these complexes (Oliveira et al., 2018).

Intermediate in Antiobesity Agent Synthesis

Hao Zhi-hui (2007) utilized the compound as an intermediate in the synthesis of an antiobesity agent, rimonabant. This process involved enamination and condensation steps, showcasing the compound's utility in complex organic syntheses (Hao Zhi-hui, 2007).

In Photoassisted Fenton Reaction

Pignatello and Sun (1995) conducted studies involving the photoassisted Fenton reaction, where they examined the complete oxidation of certain compounds in water. The compound played a role in understanding the reaction mechanisms and potential applications in waste treatment (Pignatello & Sun, 1995).

Future Directions

Indole derivatives, which share some structural similarities with your compound, have been found to possess diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

4-[2-(4-chlorophenyl)sulfanylethyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNOS.C2H2O4/c1-11-9-16(10-12(2)17-11)7-8-18-14-5-3-13(15)4-6-14;3-1(4)2(5)6/h3-6,11-12H,7-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBLLOIQBJUNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCSC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(4-Chlorophenyl)sulfanylethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 2
4-[2-(4-Chlorophenyl)sulfanylethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 3
4-[2-(4-Chlorophenyl)sulfanylethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 4
4-[2-(4-Chlorophenyl)sulfanylethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 5
Reactant of Route 5
4-[2-(4-Chlorophenyl)sulfanylethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 6
4-[2-(4-Chlorophenyl)sulfanylethyl]-2,6-dimethylmorpholine;oxalic acid

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